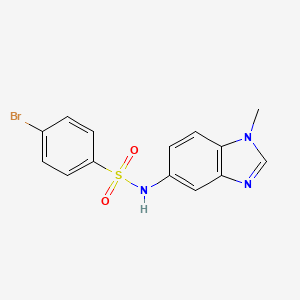
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide, also known as Compound 13, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.
Mecanismo De Acción
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 works by inhibiting the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 prevents the expression of genes that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BRD4, it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the formation of blood vessels that are necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of using N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 is that it is a small molecule inhibitor and may not be as specific as other types of inhibitors. This could lead to off-target effects and make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13. One area of interest is the development of more specific inhibitors of BRD4 that could be used in clinical trials. Another area of interest is the use of N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 in combination with other therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further research to understand the long-term effects of N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 on healthy cells and tissues.
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide 13 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In particular, it has been found to be effective against triple-negative breast cancer, which is a particularly aggressive form of breast cancer that is difficult to treat with traditional therapies.
Propiedades
IUPAC Name |
2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-18-13-19(2)26(20(3)14-18)34(30,31)28(16-21-9-7-6-8-10-21)17-25(29)27-22-11-12-23(32-4)24(15-22)33-5/h6-15H,16-17H2,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFLHQCJQOAVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3,4-dimethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3537831.png)
![(5-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3537835.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B3537842.png)
![methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3537860.png)
![N-benzyl-N'-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]succinamide](/img/structure/B3537862.png)
![4-nitrobenzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B3537866.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B3537868.png)
![4-[methyl(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B3537876.png)

![4-(2-chloro-6-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B3537890.png)
![3-chloro-N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B3537892.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-(2-methylbenzyl)methanesulfonamide](/img/structure/B3537908.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3537920.png)
![N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3537927.png)